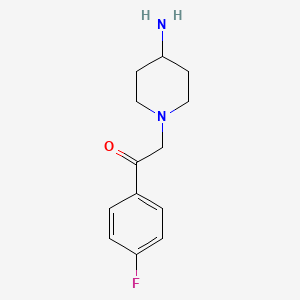

2-(4-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c14-11-3-1-10(2-4-11)13(17)9-16-7-5-12(15)6-8-16/h1-4,12H,5-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWBXPUVVIEYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 2-(4-aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one typically involves the nucleophilic substitution or amination of a suitable 4-fluorophenyl ethanone derivative with 4-aminopiperidine. The key steps include:

- Preparation or procurement of 4-fluorophenyl ethanone or its activated derivative.

- Reaction with 4-aminopiperidine under controlled conditions to form the target compound.

This approach leverages the nucleophilicity of the amino group on the piperidine ring to displace a suitable leaving group on the ethanone precursor or to add across a carbonyl group.

Specific Preparation Methods

Direct Amination of 4-Fluoroacetophenone Derivatives

One reported method involves the reaction of 4-fluoroacetophenone derivatives with 4-aminopiperidine under conditions that favor the formation of the ethanone linkage. The reaction may be catalyzed or facilitated by acid or base catalysts, or by using coupling agents to activate the carbonyl group.

- Reaction conditions: Typically carried out in organic solvents such as ethanol, N-methyl-2-pyrrolidinone, or other polar aprotic solvents.

- Temperature: Moderate heating (e.g., 60–100 °C) to promote reaction kinetics.

- Catalysts/Additives: Sometimes acid catalysts like hydrochloric acid in dioxane are used to facilitate amine addition.

This method yields the target compound in moderate to good yields after purification, often by preparative high-performance liquid chromatography (HPLC).

Use of Activated Intermediates

In some synthetic routes, the 4-fluorophenyl ethanone is first converted into a more reactive intermediate such as a halide or a tosylate at the α-position of the ketone, which then undergoes nucleophilic substitution by 4-aminopiperidine.

- This two-step approach can improve selectivity and yield.

- The activated intermediate is typically prepared by halogenation or sulfonation of the ethanone precursor.

- Subsequent reaction with 4-aminopiperidine proceeds via nucleophilic substitution to afford the desired compound.

Representative Reaction Scheme and Data Table

Research Findings and Optimization Notes

- Solvent choice significantly affects the reaction efficiency; polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) facilitate better solubility and reaction rate.

- Temperature control is crucial to avoid side reactions such as over-alkylation or decomposition.

- Purification via preparative HPLC is effective for isolating the pure compound, especially when reaction mixtures contain unreacted amines or side products.

- Use of acid additives like hydrochloric acid in dioxane helps protonate intermediates, improving nucleophilic substitution efficiency.

- Microwave irradiation has been reported in related pyrimidine and quinoline syntheses to accelerate reactions and improve yields, suggesting potential applicability here.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Effect/Outcome |

|---|---|---|

| Starting material | 4-Fluoroacetophenone or derivatives | Provides 4-fluorophenyl ethanone core |

| Amination reagent | 4-Aminopiperidine | Nucleophile for substitution |

| Solvent | Ethanol, N-methyl-2-pyrrolidinone (NMP) | Facilitates solubility and reaction |

| Temperature | 60–100 °C | Promotes reaction kinetics |

| Catalyst/Additives | HCl in dioxane (4 M), bases as needed | Enhances nucleophilicity and substitution efficiency |

| Purification | Preparative HPLC | Isolates pure target compound |

| Yield | Moderate to good (variable, typically 50–80%) | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(4-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one exhibit potential antidepressant properties. The piperidine moiety is known to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Antipsychotic Potential

The compound's structural similarity to known antipsychotics suggests it may have efficacy in treating schizophrenia and other psychotic disorders. Studies have shown that derivatives of piperidine can modulate dopamine receptors, which are often implicated in psychosis .

Analgesic Effects

Preliminary studies have indicated that this compound could possess analgesic properties. Its interaction with opioid receptors may provide a new avenue for pain management therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization with the fluorophenyl group. Various synthetic routes have been explored to enhance yield and purity, making it accessible for research applications.

Case Study 1: Antidepressant Efficacy

A study published in a pharmacological journal investigated the antidepressant effects of a related compound in animal models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, suggesting a promising therapeutic profile for related compounds .

Case Study 2: Antipsychotic Activity

Another research effort focused on the antipsychotic potential of piperidine derivatives, including this compound. The findings demonstrated modulation of dopamine receptor activity, providing evidence for its use in treating psychotic disorders .

Safety and Regulatory Status

As with many novel compounds, safety profiles are critical for their application in clinical settings. Current data suggests that while the compound shows promise, further studies are needed to fully understand its pharmacokinetics and toxicity profiles.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, heterocyclic cores, or aromatic groups. Below is a detailed comparison based on synthesis, physicochemical properties, and applications:

Table 1: Key Structural and Functional Comparisons

Key Observations

Structural Flexibility: Replacement of the piperidine core with piperazine (e.g., ) introduces an additional nitrogen, enhancing hydrogen-bonding capacity and altering basicity. Piperazine derivatives often exhibit improved solubility and receptor affinity .

Synthetic Efficiency :

- Higher yields (e.g., 84.2% in ) are achieved with less volatile substrates and optimized conditions (e.g., sealed-tube reactions). In contrast, low yields (35% in ) correlate with volatile intermediates like 2-(4-fluorophenyl)ethan-1-one, limiting temperature control .

Pharmacological Relevance: Piperazine-based analogs () are frequently employed in enzyme inhibition studies (e.g., MAO-B/AChE), leveraging their dual aromatic and amine functionalities for target engagement . The 4-aminopiperidine moiety in the target compound () enables urea formation, a critical step in developing kinase inhibitors or GPCR modulators .

Analytical Characterization: Structural confirmation relies on techniques like 13C-NMR () and HRMS ().

Safety and Toxicity: While safety data for the target compound are lacking, related 4-aminopiperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate in ) caution against untested toxicological profiles, emphasizing the need for rigorous hazard evaluation .

Biological Activity

2-(4-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one, also known by its CAS number 1338669-06-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its cytotoxic effects, mechanisms of action, and therapeutic implications.

Biological Activity Overview

The compound exhibits various biological activities, primarily in the context of cancer therapy and neurodegenerative diseases. Its structural features suggest potential interactions with biological targets that can lead to therapeutic effects.

1. Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.5 | Apoptosis induction |

| SUIT-2 | 15.2 | Cell cycle arrest |

| HT-29 | 12.8 | Caspase activation |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .

The mechanism of action for this compound involves multiple pathways:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells, which is evidenced by increased sub-G1 cell populations during cell cycle analysis .

- Cell Cycle Arrest : It has been observed to induce G1 phase arrest, preventing cells from progressing through the cycle and thus reducing proliferation rates .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

Case Study 1: Breast Cancer

In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in significant apoptosis as confirmed by Hoechst staining. The study reported that the compound was more effective than traditional chemotherapeutics like cisplatin .

Case Study 2: Colon Cancer

Another study focused on HT-29 colon cancer cells, where the compound demonstrated a potent cytotoxic effect with an IC50 value significantly lower than that of standard treatments. The mechanism was linked to caspase activation and subsequent apoptotic signaling .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise as a therapeutic agent in:

Q & A

Q. What are the recommended synthetic routes for 2-(4-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one, and what critical parameters influence yield?

The synthesis typically involves coupling a 4-fluorophenyl ethanone precursor with a 4-aminopiperidine derivative. Key steps include:

- Nucleophilic substitution : Reacting 4-fluorophenyl ethanone with a brominated intermediate (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) under basic conditions (K₂CO₃ in DMF) .

- Reductive amination : Using NaBH₃CN or H₂/Pd-C to couple the ketone with 4-aminopiperidine .

Critical parameters: - Temperature control (80–100°C for substitution; 25°C for reductive amination).

- Stoichiometric ratio (1:1.2 ketone-to-amine ratio minimizes byproducts).

- Catalyst selection (e.g., Pd(OAc)₂ for coupling reactions) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should researchers prioritize?

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood for synthesis and purification.

- First aid : For skin contact, wash with water for ≥15 minutes; for inhalation, move to fresh air .

- Storage : Under nitrogen at 2–8°C to prevent degradation .

Advanced Questions

Q. How should researchers address crystallographic refinement challenges, such as disordered piperidine rings in X-ray structures?

- Disorder modeling : Use SHELXL’s PART instruction to split disordered atoms into two orientations. Refine occupancy parameters with free variables.

- Restraints : Apply DFIX/SADI for bond lengths/angles.

- Validation : Ensure R1/wR2 convergence (<0.05 difference) and residual electron density <0.3 eÅ⁻³. For twinned data, employ the TWIN command .

Q. How can reaction regioselectivity be optimized to minimize N-alkylation byproducts?

- Base selection : Bulky bases (e.g., LDA) favor deprotonation at the piperidine nitrogen.

- Protecting groups : Use Boc protection on the amine, followed by TFA-mediated deprotection.

- Solvent polarity : Non-polar solvents (THF) reduce competing pathways.

- Monitoring : TLC (Rf 0.4 in EtOAc/hexane) to halt reactions at ~80% conversion .

Q. What strategies resolve discrepancies between computational NMR predictions and experimental data?

- Conformer analysis : Compare chair vs. boat configurations via DFT (B3LYP/6-311+G(d,p)).

- Solvent corrections : Apply +0.5 ppm scaling for DMSO-d6.

- Hydrogen bonding : Use NOESY/ROESY to detect solution-state interactions conflicting with crystal structures.

- Variable-temperature NMR : Identify dynamic effects influencing shifts .

Q. How to assess purity and stability under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.